REACTION_CXSMILES
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[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH3:9][N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:13]2[CH2:14][CH2:15][N:10]([CH3:9])[CH2:11][CH2:12]2)=[CH:6][CH:7]=1
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Name
|
|
Quantity
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1.49 g
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Type
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reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
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Name
|
|
Quantity
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1.17 g
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Type
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reactant
|
Smiles
|
CN1CCNCC1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 25-mL single-neck round bottomed flask equipped with a magnetic stirrer
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Type
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CUSTOM
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Details
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was purged with nitrogen
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Type
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CUSTOM
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Details
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the flask was placed in an oil bath
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Type
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TEMPERATURE
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Details
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After 1.5 h the flask was cooled to room temperature
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Duration
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1.5 h
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Type
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CUSTOM
|
Details
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the resulting cake was crushed
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Type
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CUSTOM
|
Details
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triturated with acetonitrile (10 mL)
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Type
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FILTRATION
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Details
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The suspension was filtered
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Type
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ADDITION
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Details
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the filter cake was mixed with 10% aqueous potassium carbonate (15 mL)
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with MtBE (2×35 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)N1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |